molecular formula C10H10BrClN2O2 B13620943 3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

Katalognummer: B13620943
Molekulargewicht: 305.55 g/mol
InChI-Schlüssel: UXUXFHKQHXXCKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom in the structure enhances its reactivity and potential for various chemical transformations.

Eigenschaften

Molekularformel

C10H10BrClN2O2

Molekulargewicht

305.55 g/mol

IUPAC-Name

3-(5-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H9BrN2O2.ClH/c11-8-2-1-3-9-12-6-7(13(8)9)4-5-10(14)15;/h1-3,6H,4-5H2,(H,14,15);1H

InChI-Schlüssel

UXUXFHKQHXXCKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(N2C(=C1)Br)CCC(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and cyclized compounds with enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is unique due to the presence of both the bromine atom and the propanoic acid moiety. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in medicinal chemistry and drug development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.